5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5'-Monophosphate Disodium Salt
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Overview
Description
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt is a natural metabolic intermediate of purine biosynthesis that is present in all organisms. It plays a crucial role in the regulation of energy homeostasis and metabolic stress by activating AMP-activated protein kinase (AMPK) . This compound has gained significant attention due to its multiple biological effects and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt involves several steps. One common method starts with the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, leading to the formation of the aminosugar as the beta-anomer . This product is then treated with methyl orthoformate in the presence of a base, resulting in the formation of the imidazole ring. Subsequent reactions with alkoxide convert the nitrile nearest the sugar to an iminoester, and the benzoyl groups are cleaved in the process. A Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine. Finally, basic hydrolysis converts the remaining nitrile to an amide, yielding the desired compound .
Industrial Production Methods: Industrial production of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its biological activity and therapeutic potential.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various bases and acids to facilitate the formation and cleavage of chemical bonds . The specific conditions depend on the desired reaction and the target product.
Major Products Formed: The major products formed from the reactions of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt include various derivatives that retain the core structure of the compound while exhibiting different biological activities .
Scientific Research Applications
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt has a wide range of scientific research applications. In chemistry, it is used as a tool to study purine biosynthesis and energy metabolism . In biology, it serves as a model compound to investigate cellular responses to metabolic stress . In medicine, it has shown potential as a therapeutic agent for treating metabolic diseases, inflammatory conditions, and certain types of cancer . Additionally, it is used in the industry for the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt involves the activation of AMP-activated protein kinase (AMPK) . Once inside the cell, the compound is phosphorylated to form AICA riboside monophosphate (ZMP), which mimics the effects of AMP on the allosteric activation of AMPK . This activation leads to the regulation of energy homeostasis by inhibiting biosynthetic pathways and stimulating energy-generating pathways . The compound also affects multiple molecular targets and pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt is unique compared to other similar compounds due to its specific role in purine biosynthesis and its ability to activate AMP-activated protein kinase (AMPK) . Similar compounds include inosine monophosphate (IMP) and other intermediates in the purine biosynthesis pathway . 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt stands out due to its multiple biological effects and potential therapeutic applications .
Properties
Molecular Formula |
C9H13N4Na2O8P |
---|---|
Molecular Weight |
382.17 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H15N4O8P.2Na/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19;;/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
VJJWHCXSMLYRNL-LGVAUZIVSA-L |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+] |
Origin of Product |
United States |
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